molecular formula C18H20N2O5 B3546782 ethyl {4-[(2,6-dimethoxybenzoyl)amino]phenyl}carbamate

ethyl {4-[(2,6-dimethoxybenzoyl)amino]phenyl}carbamate

Cat. No.: B3546782
M. Wt: 344.4 g/mol
InChI Key: CDXOXWPFDLASSR-UHFFFAOYSA-N
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Description

Ethyl {4-[(2,6-dimethoxybenzoyl)amino]phenyl}carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry This particular compound is characterized by the presence of an ethyl ester group, a 2,6-dimethoxybenzoyl group, and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl {4-[(2,6-dimethoxybenzoyl)amino]phenyl}carbamate typically involves the reaction of 2,6-dimethoxybenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-aminophenylcarbamate to yield the final product. The reaction conditions generally include:

  • Temperature: 0-25°C
  • Solvent: Dichloromethane or tetrahydrofuran
  • Reaction time: 2-4 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethyl {4-[(2,6-dimethoxybenzoyl)amino]phenyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or benzoyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; solvent: water or acetic acid; temperature: 25-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvent: ether or tetrahydrofuran; temperature: 0-25°C.

    Substitution: Nucleophiles such as amines or thiols; solvent: dichloromethane or ethanol; temperature: 0-25°C.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted carbamates or benzoyl compounds.

Scientific Research Applications

Ethyl {4-[(2,6-dimethoxybenzoyl)amino]phenyl}carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl {4-[(2,6-dimethoxybenzoyl)amino]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 2,6-dimethoxybenzoate
  • Ethyl 4-aminobenzoate
  • Ethyl N-phenylcarbamate

Comparison: Ethyl {4-[(2,6-dimethoxybenzoyl)amino]phenyl}carbamate is unique due to the presence of both the 2,6-dimethoxybenzoyl and phenylcarbamate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, which can be advantageous in various applications.

Properties

IUPAC Name

ethyl N-[4-[(2,6-dimethoxybenzoyl)amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-4-25-18(22)20-13-10-8-12(9-11-13)19-17(21)16-14(23-2)6-5-7-15(16)24-3/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXOXWPFDLASSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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